5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Catalog No.
S12359561
CAS No.
M.F
C9H13ClN2
M. Wt
184.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydr...

Product Name

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

IUPAC Name

5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

InChI

InChI=1S/C9H12N2.ClH/c1-7-8-3-2-5-11-9(8)4-6-10-7;/h2-3,5,7,10H,4,6H2,1H3;1H

InChI Key

BHVHJRGWOBZAJO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)N=CC=C2.Cl

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a chemical compound characterized by its unique bicyclic structure, which includes a naphthyridine moiety. The molecular formula for this compound is C8H11ClN2C_8H_{11}ClN_2 with a molecular weight of approximately 170.64 g/mol. It exists as a hydrochloride salt, which enhances its solubility in water and makes it more suitable for various applications in pharmaceutical and chemical research .

The chemical behavior of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can be explored through several types of reactions:

  • Nucleophilic Substitution: The presence of the nitrogen atoms in the naphthyridine ring allows for nucleophilic attacks, leading to substitutions that can modify the compound's properties.
  • Oxidation: Under certain conditions, the tetrahydro structure may undergo oxidation to yield more complex naphthyridine derivatives.
  • Reduction: The compound can also participate in reduction reactions, potentially yielding saturated derivatives or other functionalized products.

These reactions illustrate the compound's versatility and potential for further chemical modification.

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride exhibits significant biological activities that are of interest in medicinal chemistry. Research indicates that compounds within the naphthyridine class often demonstrate:

  • Antimicrobial Properties: They have been shown to be effective against various bacterial strains.
  • Antitumor Activity: Some studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Certain derivatives exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.

These biological activities make this compound a subject of ongoing research in drug development .

The synthesis of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can be achieved through several methodologies:

  • Cyclization Reactions: Starting from appropriate aniline derivatives and aldehydes or ketones, cyclization can yield the naphthyridine core.
  • Hydrogenation: The tetrahydro form is typically obtained via hydrogenation of the corresponding naphthyridine derivative under catalytic conditions.
  • Salt Formation: The hydrochloride salt is formed by reacting the base form with hydrochloric acid.

These methods highlight the synthetic flexibility available for creating this compound and its derivatives .

The applications of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride are diverse:

  • Pharmaceuticals: It serves as a potential lead compound in drug discovery for antimicrobial and anticancer agents.
  • Research Reagents: Used in biochemical assays to study enzyme interactions or biological pathways.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

These applications underscore its significance in both academic research and industrial contexts .

Interaction studies involving 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Investigations into how this compound inhibits specific enzymes can reveal its mechanism of action and therapeutic potential.
  • Receptor Binding: Studies on receptor interactions help elucidate its role in biological systems and potential side effects.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics associated with this compound .

Several compounds share structural similarities with 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Differences
5-Bromo-1,6-naphthyridine1187830-51-8Contains bromine substituent; different biological activity profile.
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride1187928-81-9Nitro group introduces different reactivity; potential for varied pharmacological effects.
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride2551116-71-1Carboxylate group alters solubility and reactivity; different synthetic routes may apply.

These comparisons highlight the unique aspects of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride while also situating it within a broader context of related compounds. Each similar compound presents unique characteristics that may influence their respective applications and biological activities .

The Heck reaction has emerged as a pivotal transformation for introducing vinyl groups into chloropyridine precursors during naphthyridine synthesis. A landmark development involves the palladium-catalyzed coupling of 2-chloropyridine derivatives with ethylene gas, which bypasses traditional stoichiometric organometallic reagents. This approach, demonstrated in the synthesis of intermediate 23 (2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetamide), achieves 94.5% yield under optimized conditions using PdCl₂ and DPEphos. The reaction’s success depends critically on ligand selection, with bisphosphine ligands like DPEphos suppressing β-hydride elimination to favor vinylation over undesired side reactions.

Table 1: Catalyst Screening for Heck-Type Vinylation of 2-Chloropyridine

EntryCatalyst SystemYield of 23 (%)
1PdCl₂/(p-Tol)₃P20.2
2PdCl₂/(o-MeOC₆H₄)₃P43.6
4Pd(dppf)Cl₂·CH₂Cl₂69.6
5PdCl₂/DPEphos94.5

The use of ethylene gas as a coupling partner enhances atom economy compared to traditional styrene derivatives, while enabling direct installation of the ethylene bridge required for subsequent cyclization. This method’s scalability is evidenced by its application in multi-kilogram syntheses without chromatographic purification, relying instead on crystallization for product isolation.

Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation Approaches

Establishing the C6 stereocenter in 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives requires enantioselective reduction of dihydronaphthyridine intermediates. A ruthenium-catalyzed transfer hydrogenation protocol using chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) achieves >99.9% enantiomeric excess (ee) for intermediate 31. The reaction employs ammonium formate as a hydrogen donor in acetonitrile at 35°C, with continuous nitrogen flow to remove CO₂ byproducts.

Key to this transformation is the chiral N-sulfonylated diamine ligand, which induces facial selectivity during hydride transfer to the dihydronaphthyridine’s imine moiety. Nuclear magnetic resonance (NMR) analysis of product 16 confirms retention of configuration, with characteristic couplings observed at δ 4.29 ppm (C6-H) in the ¹H spectrum. The process demonstrates remarkable robustness, tolerating residual copper impurities from previous coupling steps without erosion of enantiopurity.

Atom-Economical Protocols for Tetrahydro-1,6-naphthyridine Core Construction

A breakthrough one-pot hydroamination/cyclization sequence enables direct conversion of 3-acyl-2-vinylpyridine 19 to dihydronaphthyridine 17 using pressurized ammonia in methanol. This transformation concurrently forms the naphthyridine ring and installs the carboxamide group, achieving 79% assay yield without isolation of intermediates. The reaction proceeds through conjugate addition of ammonia to the α,β-unsaturated ketone, followed by 6-endo-trig cyclization and aromatization.

Compared to traditional Pictet–Spengler approaches limited to activated heteroaromatics, this method accommodates electron-deficient pyridine rings through careful optimization of Brønsted acid/base conditions. The protocol reduces the longest linear sequence from nine to six steps while improving overall yield from 4% to 25%, primarily by eliminating protecting group manipulations and chromatographic purifications. Crystallization-driven purification at multiple stages ensures pharmaceutical-grade material, with residual solvents controlled below International Council for Harmonisation (ICH) Q3C limits.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

184.0767261 g/mol

Monoisotopic Mass

184.0767261 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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